molecular formula C21H15FN6O2S B2403521 7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226441-40-2

7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2403521
CAS RN: 1226441-40-2
M. Wt: 434.45
InChI Key: UOJKIKZPMWGRML-UHFFFAOYSA-N
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Description

7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C21H15FN6O2S and its molecular weight is 434.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationship

  • A study by Shiota et al. (1999) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential as angiotensin II receptor antagonists with oral antihypertensive activity. This work highlighted the importance of specific substituents for in vivo activity, notably the methyl substituent at the 3-position (Shiota et al., 1999).

Chemical Properties and Synthesis Techniques

  • Drev et al. (2014) discussed the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the tunability of N-alkylation based on carboxy function, which is significant for understanding chemical properties and reactions (Drev et al., 2014).

Supramolecular Aggregation

  • Nagarajaiah and Begum (2014) explored structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. They noted significant differences in intermolecular interaction patterns by varying substituents, which is relevant for understanding the compound's behavior in various contexts (Nagarajaiah & Begum, 2014).

Synthesis and Reaction Mechanism

  • Chimichi et al. (1996) examined the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines and elucidated the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. This study contributes to understanding the compound's formation and structure (Chimichi et al., 1996).

Facile Synthesis Techniques

  • Reddy et al. (2005) reported a general synthetic approach to pyrazolo[4,3-d]pyrimidines, using various starting materials. This study provides insights into simpler and more efficient synthesis methods for such compounds (Reddy et al., 2005).

properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O2S/c1-31-16-8-4-14(5-9-16)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJKIKZPMWGRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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